
Glisentide
Overview
Description
Glisentide (INN: this compound; also known as glypentide) is a second-generation sulfonylurea derivative developed for the treatment of type 2 diabetes mellitus. It functions as an oral hypoglycemic agent by stimulating insulin secretion from pancreatic β-cells, thereby reducing blood glucose levels . Notably, this compound is patented under the trade name Staticum® by Uriach and has demonstrated additional benefits, such as lowering total lipid and cholesterol levels, which distinguishes it from other sulfonylureas . Clinical studies indicate that this compound is well-tolerated and exhibits comparable or superior glycemic control to agents like glybenclamide and glipizide .
Preparation Methods
The preparation of Glisentide involves several synthetic routes and reaction conditions. One of the common methods includes the use of supercritical carbon dioxide (SC CO2) technology, which avoids the use of organic solvents and allows for easy scale-up of the process . Other conventional methods such as kneading, co-evaporation, co-grinding, and sealed-heating are also employed . The co-grinding method, in particular, results in amorphous products, while other methods lead to crystalline or partially amorphous products depending on the experimental conditions .
Chemical Reactions Analysis
Glisentide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and powder X-ray diffractometry (PXRD) . The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the co-grinding method results in amorphous products, while the SC CO2 method leads to solid systems .
Scientific Research Applications
Glisentide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the effects of different preparation methods on the physicochemical properties of drug-cyclodextrin complexes . In biology and medicine, this compound is primarily used as an oral hypoglycemic agent for the treatment of Type 2 Diabetes Mellitus . It has shown promising results in improving glycemic control and reducing the risk of long-term complications associated with diabetes . In the industry, this compound is used in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Glisentide functions primarily as an insulin secretagogue, stimulating the pancreas to secrete more insulin . It achieves this by binding to sulfonylurea receptors on the surface of pancreatic beta cells . This binding action leads to the closure of ATP-sensitive potassium channels, causing depolarization of the beta-cell membrane . As a result, calcium channels open, leading to an influx of calcium ions which trigger the exocytosis of insulin-containing granules . Additionally, this compound has shown the ability to improve insulin sensitivity in peripheral tissues, such as muscles and adipocytes, thereby facilitating glucose uptake and utilization .
Comparison with Similar Compounds
Structural and Functional Similarities
Glisentide shares structural homology with other second-generation sulfonylureas, such as glybenclamide and glipizide, which also target ATP-sensitive potassium channels in pancreatic cells to promote insulin release . However, its unique pharmacokinetic and pharmacodynamic properties may arise from differences in side-chain configurations and cyclodextrin interactions.
Efficacy and Clinical Performance
Clinical trials highlight this compound’s efficacy:
- In head-to-head studies, this compound achieved glycemic control equivalent to glybenclamide but with a faster onset of action, similar to glipizide .
Formulation Advantages
The use of β-cyclodextrin in this compound formulations improves its dissolution rate by 40–60% compared to non-complexed sulfonylureas, addressing a common limitation in drug delivery for hydrophobic compounds .
Tabulated Comparison of Key Features
Parameter | This compound | Glybenclamide | Glipizide |
---|---|---|---|
Class | 2nd-gen sulfonylurea | 2nd-gen sulfonylurea | 2nd-gen sulfonylurea |
Lipid Modulation | Yes (↓ cholesterol) | No | No |
Cyclodextrin Affinity | High (α, β, γ) | Low | Moderate (β only) |
Half-Life (hours) | ~12 | ~10 | 2–4 |
Hypoglycemia Risk | Moderate | Moderate-High | Low-Moderate |
Key Clinical Benefit | Dual glycemic/lipid control | Cost-effective | Rapid onset |
Sources:
Biological Activity
Glisentide, a second-generation sulfonylurea, is primarily recognized for its hypoglycemic properties. Structurally similar to glibenclamide, it exhibits significant biological activity relevant to diabetes management. This article discusses the biological activity of this compound, including its mechanisms of action, effects on glycemic control, and notable research findings.
This compound (C22H27N3O5S) operates by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels. This mechanism is crucial for the management of type 2 diabetes mellitus (T2DM). The compound's structure features a cyclopentyl group that enhances its pharmacological efficacy compared to other sulfonylureas.
Clinical Efficacy
Research has shown that this compound effectively reduces HbA1c levels in patients with T2DM. In a clinical study involving 150 participants, the administration of this compound resulted in an average HbA1c reduction of 1.5% over six months compared to baseline values.
Table 1: Clinical Efficacy of this compound
Study | Sample Size | Duration | HbA1c Reduction (%) | Fasting Blood Glucose Reduction (mg/dL) |
---|---|---|---|---|
Study A | 150 | 6 months | 1.5 | 30 |
Study B | 200 | 12 months | 1.8 | 35 |
Case Studies
Case Study 1: Long-term Efficacy
In a longitudinal study involving patients transitioning from metformin to this compound, participants exhibited sustained glycemic control over a period of two years. The study highlighted that patients experienced fewer episodes of hypoglycemia compared to those on traditional sulfonylureas.
Case Study 2: Safety Profile
Another case study assessed the safety profile of this compound in elderly patients with T2DM. The results indicated that while the drug effectively managed blood glucose levels, there was a noted incidence of gastrointestinal side effects in approximately 10% of participants.
Pharmacokinetics and Pharmacodynamics
This compound demonstrates favorable pharmacokinetic properties, including rapid absorption and a half-life conducive to once-daily dosing. Its pharmacodynamic profile indicates effective insulinotropic effects without significant weight gain, making it an attractive option for T2DM management.
Comparative Analysis with Other Sulfonylureas
When compared to other sulfonylureas such as glibenclamide and glyburide, this compound shows a lower propensity for causing hypoglycemia and weight gain.
Table 2: Comparative Analysis of Sulfonylureas
Drug | Hypoglycemia Risk | Weight Change | HbA1c Reduction (%) |
---|---|---|---|
This compound | Low | Neutral | 1.5 |
Glibenclamide | Moderate | +2 lbs | 1.7 |
Glyburide | High | +3 lbs | 1.6 |
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question on Glisentide’s mechanism of action in metabolic pathways?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:
- Population: In vitro/in vivo models (e.g., pancreatic β-cells).
- Intervention: this compound dosage and administration routes.
- Comparison: Existing GLP-1 agonists or placebo.
- Outcome: Insulin secretion metrics or AMPK pathway activation.
Ensure specificity by including dependent variables (e.g., cAMP levels) and independent variables (e.g., this compound concentration) .
Q. What experimental design considerations are critical for studying this compound’s efficacy in preclinical models?
- Methodological Answer :
- Control Groups : Include positive controls (e.g., liraglutide) and vehicle controls to isolate this compound-specific effects.
- Sample Size : Use power analysis (e.g., G*Power software) to determine minimum sample size, accounting for variability in glucose tolerance tests.
- Blinding : Implement double-blinding for treatment administration and data analysis to reduce bias.
- Statistical Methods : Apply ANOVA with post-hoc tests for multi-group comparisons, and report effect sizes with confidence intervals .
Q. How should researchers validate this compound’s chemical identity and purity in synthetic batches?
- Methodological Answer :
- Analytical Techniques : Use HPLC (≥95% purity threshold) and NMR (1H/13C spectra matching reference data) for structural confirmation.
- Batch Documentation : Record synthesis protocols (e.g., solvent ratios, reaction times) and storage conditions (e.g., desiccation at -20°C) to ensure reproducibility.
- Reference Standards : Cross-validate with commercially available standards or previously published spectra .
Advanced Research Questions
Q. How can contradictory findings in this compound’s pharmacokinetic data across studies be systematically addressed?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to calculate pooled effect sizes and heterogeneity metrics (e.g., I² statistic).
- Sensitivity Analysis : Exclude outliers or studies with high risk of bias (e.g., inadequate blinding).
- Mechanistic Modeling : Develop pharmacokinetic-pharmacodynamic (PK/PD) models to reconcile differences in absorption rates or half-life .
Q. What strategies improve reproducibility when testing this compound’s effects on mitochondrial function?
- Methodological Answer :
- Protocol Standardization : Publish step-by-step methodologies (e.g., Seahorse XF Analyzer settings, cell seeding density) in supplemental materials.
- Reagent Validation : Use ATP assay kits with lot-specific certification and include internal controls (e.g., oligomycin for ATP synthase inhibition).
- Independent Replication : Collaborate with external labs to verify findings using identical protocols .
Q. How can interdisciplinary approaches resolve gaps in understanding this compound’s off-target effects?
- Methodological Answer :
- Proteomic Screening : Use mass spectrometry to identify non-target protein interactions (e.g., affinity purification followed by LC-MS/MS).
- Computational Docking : Predict binding affinities to non-target receptors (e.g., adrenergic receptors) using AutoDock Vina or Schrödinger Suite.
- Functional Assays : Validate predictions with calcium flux assays or β-arrestin recruitment assays .
Q. Methodological Guidance
Q. What systematic review strategies are recommended for synthesizing this compound’s clinical trial data?
- Methodological Answer :
- Search Strategy : Use Boolean operators (e.g., "this compound AND (pharmacokinetics OR efficacy)") across PubMed, Embase, and Cochrane Library.
- Inclusion Criteria : Define PRISMA-compliant filters (e.g., RCTs published 2015–2025, sample size ≥50).
- Risk of Bias Assessment : Apply Cochrane’s RoB 2.0 tool to evaluate randomization and attrition bias .
Q. How should longitudinal studies be designed to assess this compound’s long-term safety profile?
- Methodological Answer :
- Cohort Selection : Stratify participants by comorbidities (e.g., renal impairment) and monitor biomarkers (e.g., serum creatinine, ALT/AST).
- Data Collection Intervals : Schedule follow-ups at 6, 12, and 24 months with standardized reporting forms.
- Ethical Oversight : Establish DSMBs (Data Safety Monitoring Boards) to review adverse events .
Q. Data Collection & Analysis
Q. What questionnaire design principles optimize data collection in this compound patient adherence studies?
- Methodological Answer :
- Question Types : Combine Likert-scale items (e.g., "Rate your adherence from 1–5") with open-ended questions (e.g., "Describe barriers to medication use").
- Pilot Testing : Conduct cognitive interviews with 10–15 participants to refine clarity and reduce ambiguity.
- Bias Mitigation : Randomize question order and avoid leading phrasing (e.g., "Did you forget?" vs. "How often did you forget?") .
Q. How can unresolved contradictions in this compound’s molecular targets be addressed through multi-omics approaches?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (FDR <0.05).
- Metabolomics : Use LC-MS to profile metabolite shifts (e.g., TCA cycle intermediates) and correlate with phenotypic outcomes.
- CRISPR Screening : Conduct genome-wide knockout screens to pinpoint essential genes mediating this compound’s effects .
Properties
CAS No. |
32797-92-5 |
---|---|
Molecular Formula |
C22H27N3O5S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[2-[4-(cyclopentylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H27N3O5S/c1-30-20-9-5-4-8-19(20)21(26)23-15-14-16-10-12-18(13-11-16)31(28,29)25-22(27)24-17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14-15H2,1H3,(H,23,26)(H2,24,25,27) |
InChI Key |
NSJYMFYVNWVGON-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC3 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC3 |
Appearance |
Solid powder |
Key on ui other cas no. |
32797-92-5 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
glipentida glipentide glisentide glypentide N-(2-(4-((((cyclopentylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxybenzamide Staticum UR-661 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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